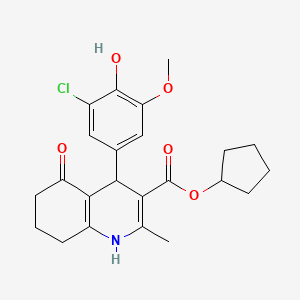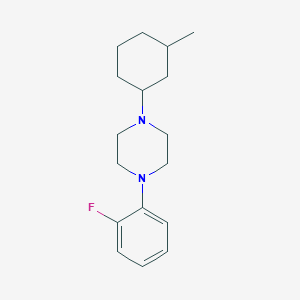![molecular formula C23H27N3O B5217426 N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B5217426.png)
N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine, also known as DMXAA or ASA404, is a small molecule with potent anti-cancer properties. DMXAA was initially identified as a vascular disrupting agent, which means that it targets the blood vessels that supply tumors, leading to their destruction. In recent years, DMXAA has been the subject of intense scientific research due to its unique mechanism of action and potential therapeutic applications.
Wirkmechanismus
N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine's mechanism of action involves the activation of the STING (Stimulator of Interferon Genes) pathway. The STING pathway is an innate immune signaling pathway that is activated in response to the presence of DNA in the cytosol, which is a sign of viral or bacterial infection. N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine is thought to mimic the presence of viral DNA, leading to the activation of the STING pathway and the subsequent production of cytokines and chemokines that promote tumor cell death.
Biochemical and Physiological Effects
N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine has been shown to have a range of biochemical and physiological effects. It has been shown to induce the production of cytokines and chemokines, including interferon-alpha, tumor necrosis factor-alpha, and interleukin-6. These cytokines and chemokines play a key role in promoting tumor cell death. N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine has also been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has a well-defined mechanism of action and has been extensively studied in vitro and in vivo. However, N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine has several limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. It also has a short half-life in vivo, which can limit its therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine research. One area of research is the development of more potent and selective STING agonists that can be used for cancer therapy. Another area of research is the combination of N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Finally, there is a need for further research into the mechanism of action of N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine and its effects on the immune system. This research could lead to the development of new immunotherapies for cancer.
Synthesemethoden
N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine is synthesized from 3-(diphenylmethyl)-1,2,4-oxadiazole-5-carboxylic acid, which is commercially available. The synthesis involves the esterification of the carboxylic acid with methanol, followed by the reduction of the resulting ester with lithium aluminum hydride to yield the corresponding alcohol. The alcohol is then reacted with N-methylcyclohexylamine to produce N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine.
Wissenschaftliche Forschungsanwendungen
N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine has been extensively studied for its anti-tumor properties. It has been shown to be effective against a wide range of cancer types, including lung, breast, colon, and prostate cancer. N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine's mechanism of action involves the activation of the innate immune system, leading to the production of cytokines and chemokines that promote tumor cell death. N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine has also been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth.
Eigenschaften
IUPAC Name |
N-[(3-benzhydryl-1,2,4-oxadiazol-5-yl)methyl]-N-methylcyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-26(20-15-9-4-10-16-20)17-21-24-23(25-27-21)22(18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-3,5-8,11-14,20,22H,4,9-10,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNLAQMZLMGVCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C(C2=CC=CC=C2)C3=CC=CC=C3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-YL]methyl}-N-methylcyclohexanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-methoxyphenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B5217349.png)


![3-methyl-6-phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine](/img/structure/B5217374.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5217379.png)
![3-[4-(benzylsulfonyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5217380.png)
![N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B5217387.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B5217403.png)
![2-[bis(5-methyl-2-furyl)methyl]benzoic acid](/img/structure/B5217404.png)
![5-(1-ethyl-4-piperidinyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5217412.png)
![4-methyl-3-({[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B5217425.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5217436.png)